molecular formula C10H12ClNO3 B15045143 3-[(2-Chloro-5-methoxyphenyl)amino]propanoic acid

3-[(2-Chloro-5-methoxyphenyl)amino]propanoic acid

Cat. No.: B15045143
M. Wt: 229.66 g/mol
InChI Key: LNAFVOMCSWVASR-UHFFFAOYSA-N
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Description

3-[(2-Chloro-5-methoxyphenyl)amino]propanoic acid is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, which is attached to an amino group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-5-methoxyphenyl)amino]propanoic acid typically involves the following steps:

    Nitration: The starting material, 2-chloro-5-methoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting amine is then reacted with a suitable carboxylic acid derivative, such as propanoic acid chloride, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-5-methoxyphenyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 3-[(2-Chloro-5-hydroxyphenyl)amino]propanoic acid.

    Reduction: Formation of 3-[(2-Hydroxy-5-methoxyphenyl)amino]propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Chloro-5-methoxyphenyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-5-methoxyphenyl)amino]propanoic acid involves its interaction with specific molecular targets. The chloro and methoxy substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the propanoic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chloro-4-methoxyphenyl)amino]propanoic acid
  • 3-[(2-Chloro-5-ethoxyphenyl)amino]propanoic acid
  • 3-[(2-Bromo-5-methoxyphenyl)amino]propanoic acid

Uniqueness

3-[(2-Chloro-5-methoxyphenyl)amino]propanoic acid is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

3-(2-chloro-5-methoxyanilino)propanoic acid

InChI

InChI=1S/C10H12ClNO3/c1-15-7-2-3-8(11)9(6-7)12-5-4-10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14)

InChI Key

LNAFVOMCSWVASR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)NCCC(=O)O

Origin of Product

United States

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